

A Pharmacological Deep Dive into Phenylmorpholine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Phenyl-3,6-dimethylmorpholine

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This guide offers an objective comparison of the pharmacological properties of various phenylmorpholine derivatives, a class of compounds known for their stimulant and anorectic effects. By presenting supporting experimental data in a structured format, this document aims to be a valuable resource for those involved in neuroscience research and the development of novel therapeutics targeting monoamine systems.

Introduction to Phenylmorpholine Derivatives

Substituted phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine. The parent compound, phenmetrazine, was formerly used as an appetite suppressant.[1] Most derivatives in this class act as releasing agents of monoamine neurotransmitters, such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT), leading to stimulant effects.[2] Some compounds in this family also exhibit activity as agonists at serotonin receptors, and N-propyl substituted derivatives can act as dopamine receptor agonists.[2] This guide will focus on the comparative pharmacology of prominent phenylmorpholine derivatives, including phenmetrazine, phendimetrazine, and their fluorinated and methylated analogs.

Comparative Analysis of Monoamine Transporter Interactions

The primary mechanism of action for most phenylmorpholine derivatives involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. By inhibiting reuptake or inducing the reverse transport (release) of these monoamines, phenylmorpholine derivatives increase their extracellular concentrations, leading to their characteristic psychostimulant effects.

The following tables summarize the in vitro functional activity of various phenylmorpholine derivatives at the three main monoamine transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for neurotransmitter release.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

Compound	DAT	NET	SERT
Phenmetrazine	1,930	1,200	>10,000
2-Methylphenmetrazine (2-MPM)	6,740	2,800	>10,000
3-Methylphenmetrazine (3-MPM)	>10,000	5,200	>10,000
4-Methylphenmetrazine (4-MPM)	1,930	1,500	2,100
3-Fluorophenmetrazine (3-FPM)	<2,500	<2,500	>80,000
Pseudophenmetrazine (-)-enantiomer (Ki)	2,691	-	>10,000
Pseudophenmetrazine (racemic) (Ki)	2,630	-	>10,000

Data sourced from McLaughlin et al. (2017) and Rothman et al. (2002).[\[3\]](#)[\[4\]](#)

Table 2: Monoamine Release (EC50, nM)

Compound	Dopamine (DA)	Norepinephrine (NE)	Serotonin (5-HT)
Phenmetrazine	131	50	7,765
3-Fluorophenmetrazine (3-FPM)	43	30	2,558
3'-Chlorophenmetrazine (PAL-594)	27	-	301
PAL-738	58	-	23
Pseudophenmetrazine	1,457 ((+)-enantiomer)	514	>10,000

Data sourced from Rothman et al. (2002), Nagai et al. (2007), and Namjoshi et al. (2015).[\[1\]](#)[\[4\]](#)

Pharmacokinetic Profiles: The Case of Phendimetrazine

Phendimetrazine serves as a noteworthy example of a prodrug within the phenylmorpholine class. It is pharmacologically inactive itself but is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[\[5\]](#)[\[6\]](#) This metabolic conversion is a key determinant of its pharmacokinetic and pharmacodynamic profile.

Table 3: Pharmacokinetic Parameters of Phendimetrazine

Parameter	Value
Time to Peak Plasma Concentration (Tmax)	1 to 3 hours [6]
Elimination Half-Life (t1/2)	~3.7 hours (extended-release) [7]
Metabolism	Hepatic N-demethylation to phenmetrazine and phendimetrazine-N-oxide [6] [7]
Excretion	Primarily renal [6] [7]

The prodrug nature of phendimetrazine results in a more gradual onset and potentially prolonged duration of action compared to direct administration of phenmetrazine, which may contribute to a lower abuse potential.[5]

Signaling Pathways of Phenylmorpholine Derivatives

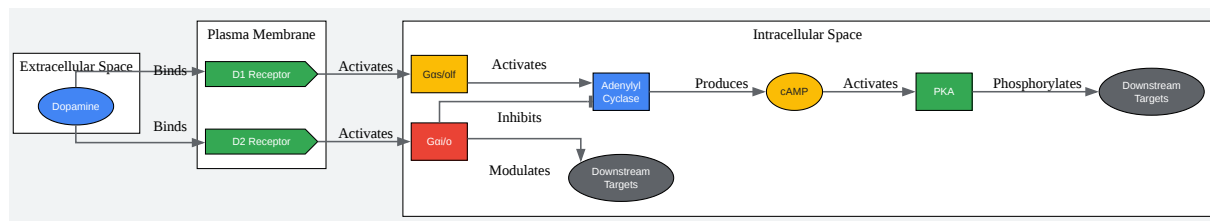
The primary pharmacological effects of phenylmorpholine derivatives are mediated through their modulation of dopaminergic and noradrenergic signaling. The increased availability of dopamine and norepinephrine in the synapse leads to the activation of their respective G-protein coupled receptors (GPCRs).

Dopaminergic Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[8]

- D1-like receptor activation typically leads to the stimulation of adenylyl cyclase (AC) via G α s/olf, resulting in increased cyclic AMP (cAMP) production and subsequent activation of Protein Kinase A (PKA).[9]
- D2-like receptor activation generally inhibits adenylyl cyclase activity through G α i/o, leading to decreased cAMP levels.[9]

The diagram below illustrates the canonical signaling pathways for D1 and D2 dopamine receptors.



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Caption: Dopamine Receptor Signaling Pathways.

Noradrenergic Signaling

Similar to dopamine, norepinephrine released by the action of phenylmorpholine derivatives binds to adrenergic receptors, which are also GPCRs. The norepinephrine transporter (NET) is responsible for clearing NE from the synapse. Phenylmorpholine derivatives that are potent at NET enhance noradrenergic neurotransmission.^[10]

Experimental Methodologies

The data presented in this guide were obtained through established in vitro and in vivo experimental protocols.

In Vitro Monoamine Transporter Assays

1. Uptake Inhibition Assay:

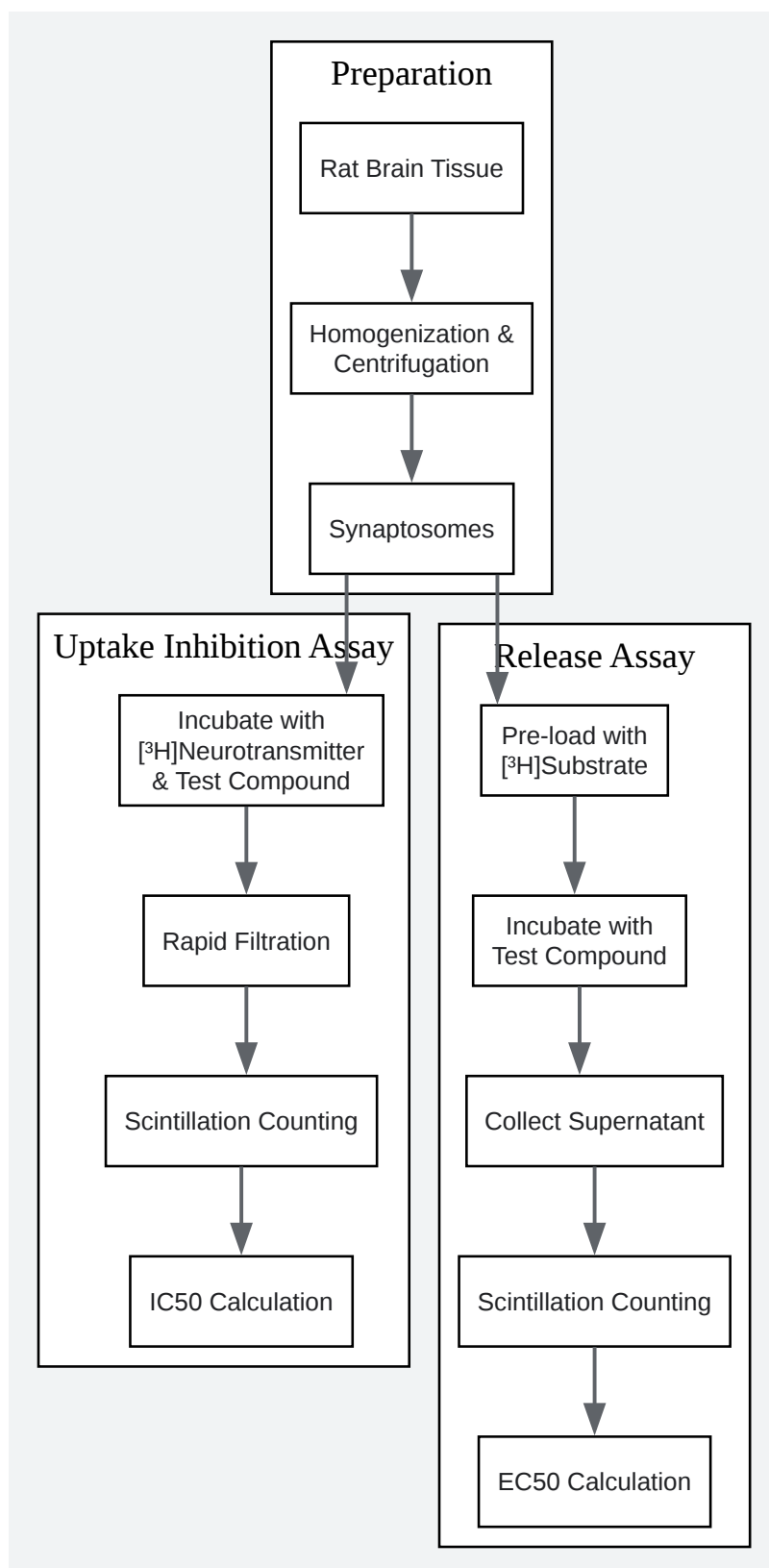
- Objective: To determine the potency of a compound to inhibit the reuptake of a radiolabeled monoamine into synaptosomes or cells expressing the specific transporter.
- General Protocol:

- Rat brain tissue (e.g., striatum for DAT, whole brain minus cerebellum and caudate for NET and SERT) is homogenized to prepare synaptosomes.
- Synaptosomes are incubated with a fixed concentration of a radiolabeled neurotransmitter ($[^3\text{H}]$ dopamine, $[^3\text{H}]$ norepinephrine, or $[^3\text{H}]$ serotonin) and varying concentrations of the test compound.
- To ensure selectivity, uptake by non-target transporters is blocked by adding specific inhibitors for the other transporters.
- The reaction is terminated by rapid filtration, and the radioactivity retained within the synaptosomes is quantified using liquid scintillation counting.
- IC₅₀ values are calculated from concentration-response curves.

2. Release Assay:

- Objective: To measure the ability of a compound to induce the release of a pre-loaded radiolabeled substrate from synaptosomes.
- General Protocol:
 - Synaptosomes are pre-loaded with a radiolabeled substrate (e.g., $[^3\text{H}]$ MPP⁺ for DAT and NET, or $[^3\text{H}]$ 5-HT for SERT).
 - The pre-loaded synaptosomes are then exposed to varying concentrations of the test compound.
 - The amount of radioactivity released into the supernatant is measured.
 - EC₅₀ values are determined from concentration-response curves.

The following diagram illustrates a typical workflow for these in vitro assays.



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Caption: In Vitro Monoamine Transporter Assay Workflow.

In Vivo Assessment of Stimulant Effects

Locomotor Activity Test:

- Objective: To evaluate the stimulant or depressant effects of a compound on spontaneous motor activity in mice.
- General Protocol:
 - Mice are habituated to the testing environment (locomotor activity chambers).
 - Baseline locomotor activity is recorded after a vehicle injection.
 - On the test day, mice are administered the test compound at various doses.
 - The animals are immediately placed back into the activity chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period.
 - The effects of the drug are compared to the vehicle control group and baseline activity.

Conclusion

This guide provides a comparative overview of the pharmacological profiles of several phenylmorpholine derivatives. The presented data highlights the structure-activity relationships within this class of compounds concerning their interactions with monoamine transporters. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in the field. Further investigation into the binding affinities (K_i values) and the in vivo neurochemical and behavioral effects of a broader range of these derivatives will continue to be crucial for a comprehensive understanding of their therapeutic potential and abuse liability.

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